Methyl 4-amino-3-(4-methoxyphenyl)butanoate

Description

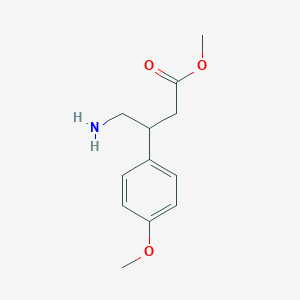

Methyl 4-amino-3-(4-methoxyphenyl)butanoate is an ester derivative featuring a 4-methoxyphenyl substituent at position 3 and an amino group at position 4 of the butanoate backbone. Its molecular formula is C₁₂H₁₇NO₃ (calculated based on structural analogs), with a molecular weight of 223.27 g/mol. The compound’s structure combines a methyl ester, a methoxy-substituted aromatic ring, and a primary amine, making it a versatile intermediate in pharmaceutical synthesis. For instance, analogs of this compound are linked to Baclofen derivatives, which are GABA receptor agonists used as muscle relaxants .

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

methyl 4-amino-3-(4-methoxyphenyl)butanoate |

InChI |

InChI=1S/C12H17NO3/c1-15-11-5-3-9(4-6-11)10(8-13)7-12(14)16-2/h3-6,10H,7-8,13H2,1-2H3 |

InChI Key |

OCBVBGZBNKBCBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)OC)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(4-methoxyphenyl)butanoate typically involves the esterification of 4-amino-3-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(4-methoxyphenyl)butanoate undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The compound can be reduced to form primary amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitro or imino derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-(4-methoxyphenyl)butanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Functional Group Impact

- Amino Group: The presence of the amino group in the target compound and its analogs (e.g., ) enhances hydrogen-bonding capacity, improving interactions with biological targets like GABA receptors. However, it also increases susceptibility to oxidation, requiring protective strategies during synthesis .

- Methoxy vs. Chloro Substituents : Replacing the methoxy group with chlorine (e.g., ) increases electronegativity, altering electron distribution in the aromatic ring. This change may enhance binding affinity in hydrophobic pockets of proteins but reduces solubility .

- Ester Groups : Methyl esters (target compound, D1) are more hydrolytically stable than ethyl or butyl esters (), affecting metabolic pathways in vivo .

Spectroscopic and Analytical Data

- IR/NMR: Analogs like 4a () show distinct IR peaks for C≡N (2250 cm⁻¹) and C=O (1730 cm⁻¹), while the target compound’s amino group would exhibit N-H stretches (~3300 cm⁻¹).

- Mass Spectrometry : HRMS data confirm molecular weights (e.g., 4a: [M+H]⁺ = 349.1543 vs. calculated 349.1547) , ensuring structural fidelity.

Research Implications

- Drug Design: The amino and methoxy groups in the target compound make it a candidate for central nervous system (CNS) drug development, similar to Baclofen impurities .

- Structure-Activity Relationships (SAR) : Comparative studies suggest that chloro-substituted analogs () exhibit higher receptor affinity but lower solubility than methoxy derivatives .

Biological Activity

Methyl 4-amino-3-(4-methoxyphenyl)butanoate, a compound notable for its potential biological activities, has garnered attention in various fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Formula : C12H17N1O2

Molecular Weight : 221.27 g/mol

IUPAC Name : this compound

CAS Number : Not specified in the sources but can be referenced for specific studies.

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. Specifically, it has been studied for its effects on the GABA (gamma-aminobutyric acid) transporters, which are crucial in regulating inhibitory neurotransmission in the central nervous system (CNS). Inhibition of GABA uptake can lead to increased GABA levels, enhancing its inhibitory effects and potentially providing therapeutic benefits in conditions such as anxiety and epilepsy .

Biological Activity Overview

-

GABA Transport Inhibition :

- The compound has been shown to inhibit various GABA transporter subtypes (mGAT1–4), which modulates GABAergic transmission. This inhibition is dose-dependent and varies across different transporter subtypes .

- Specific derivatives of this compound have demonstrated improved potency against certain mGAT subtypes, indicating a structure-activity relationship that can be exploited for drug development.

- Antimicrobial Activity :

- Neuroprotective Effects :

Case Study 1: GABA Transporter Inhibition

A study focused on the synthesis of new functionalized amino acids revealed that modifications to the structure of this compound could enhance its inhibitory activity against mGAT2. The most potent derivative exhibited an IC50 value of approximately 5.43 µM, indicating significant potential for therapeutic applications in anxiety disorders .

Case Study 2: Antimicrobial Properties

Research investigating the essential oils from plants containing similar esters showed promising antimicrobial activity against a panel of eighteen microbial strains. While this compound was not directly tested, its structural analogs suggested potential applications in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Amino Group | Essential for binding to GABA transporters |

| Methoxy Group | Modulates lipophilicity and enhances receptor affinity |

| Butanoate Backbone | Influences metabolic stability and bioavailability |

This table summarizes how specific structural features contribute to the compound's biological activity, emphasizing the importance of SAR in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.